molecular formula C12H13N3O2 B2943653 2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide CAS No. 2408965-03-5

2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide

Katalognummer: B2943653
CAS-Nummer: 2408965-03-5
Molekulargewicht: 231.255
InChI-Schlüssel: XAEWXEWQOYJIFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide is a spirocyclic compound featuring a fused indole-pyrrolidine core with a carboxamide functional group. Such spiro structures are pharmacologically significant due to their conformational rigidity, which enhances binding specificity to biological targets. The compound’s oxindole moiety is associated with inhibitory activity against enzymes like monoamine oxidase (MAO), while the pyrrolidine-carboxamide group may influence solubility and metabolic stability .

Eigenschaften

IUPAC Name

2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-11(17)15-6-5-12(7-15)8-3-1-2-4-9(8)14-10(12)16/h1-4H,5-7H2,(H2,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWXEWQOYJIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C3=CC=CC=C3NC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential, supported by data tables and research findings.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 255.29 g/mol
  • CAS Number : 137651399

Biological Activity Overview

The biological activity of 2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular processes.

Cytotoxic Activity

One of the primary areas of research focuses on the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) obtained from various studies:

Cell Line IC50 (µM) Reference
A549 (lung adenocarcinoma)<10
A375 (melanoma)5.7
HeLa (cervical cancer)Not cytotoxic
K562 (leukemia)25.1
HepG2 (liver cancer)20.9 - 35.5

The compound demonstrated selective cytotoxicity against A375 and K562 cell lines while showing limited activity against HeLa cells.

The mechanism through which 2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values ranging from 1.4 to 6.2 µM .
  • Induction of Apoptosis : Research indicates that the compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins, although specific pathways remain to be fully elucidated.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Study on A549 Cells :
    • Researchers assessed the impact of varying concentrations of the compound on A549 cells.
    • Results indicated significant inhibition of cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
  • In Vivo Studies :
    • Animal models treated with 2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide showed reduced tumor growth in xenograft models compared to controls.
    • Histological analysis revealed decreased mitotic figures and increased apoptotic bodies in treated tissues.

Wissenschaftliche Forschungsanwendungen

Studies have investigated the biological activity of 2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide, with a focus on its potential as an anticancer agent and its effects on cellular processes.

Cytotoxic Activity

Research has explored the cytotoxic effects of the compound against different cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, have been determined in various studies.

Cell LineIC50 (µM)Reference
A549 (lung adenocarcinoma)<10
A375 (melanoma)5.7
HeLa (cervical cancer)Not cytotoxic
K562 (leukemia)25.1
HepG2 (liver cancer)20.9 - 35.5

The compound exhibits selective cytotoxicity against A375 and K562 cell lines, while showing limited activity against HeLa cells.

Case Studies

Preclinical studies have documented the effects of 2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide:

  • Study on A549 Cells : Researchers assessed the impact of varying concentrations of the compound on A549 cells. Significant inhibition of cell viability was observed at concentrations above 10 µM, with morphological changes consistent with apoptosis.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth in xenograft models compared to controls. Histological analysis revealed decreased mitotic figures and increased apoptotic bodies in treated tissues.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Functional Groups

a. 2-Oxospiro[indoline-3,4'-[1,3]dithiine]-5'-carbonitrile Derivatives

  • Structure : Replaces the pyrrolidine-carboxamide with a dithiine ring and carbonitrile group.
  • Activity : Exhibits antimicrobial and anticancer properties due to the electron-withdrawing carbonitrile and sulfur-rich dithiine moiety.
  • Catalytic Synthesis: Synthesized using Fe3O4@gly@CE MNPs-supported Cu(NO3)2, yielding derivatives with >70% efficiency .

b. Methyl 3′-Benzyl-4′-(2-Chlorophenyl)-1′-Methyl-2-Oxospiro[indoline-3,2′-pyrrolidine]-3′-Carboxylate

  • Structure : Pyrrolidine substituted with benzyl, chlorophenyl, and methyl groups; carboxylate ester instead of carboxamide.
  • Activity : Potent MAO inhibition due to aromatic substituents enhancing π-π stacking with enzyme active sites.
  • Crystallography: Monoclinic crystal system (space group P21/c) with stabilized conformation via intramolecular hydrogen bonds .
Analogues with Heterocyclic Substituents

a. 3′-[(1H-Indol-3-yl)Carbonyl]-1′-Methyl-2-Oxo-4′-(Thiophen-2-yl)Spiro[indoline-3,2′-pyrrolidine]-3′-Carbonitrile

  • Structure : Incorporates indole and thiophene substituents, with a carbonitrile group.
  • Crystallographic Data: Monoclinic (P21/c) with unit cell dimensions a = 11.6215 Å, b = 17.1050 Å.

b. (3R,4'R)-Ethyl-1-Benzyl-5-Chloro-4'-Cyano-1'-Methyl-2-Oxospiro[indoline-3,3'-pyrrolidine]-4'-Carboxylate

  • Structure: Chloro and cyano substituents on the oxindole; benzyl group on pyrrolidine.
  • Activity: Antimicrobial (MIC: 8–32 µg/mL) and acetylcholinesterase inhibition (IC50: 12.5 µM) attributed to the chloro and cyano groups’ electrophilic nature.
  • Physicochemical Properties : White solid, m.p. 191–192°C; confirmed via NMR and HRMS .
Carboxamide Derivatives with Varied Substituents

a. 1'-Acetyl-N-Cyclohexyl-2'-(4-Nitrophenyl)-2-Oxospiro[indoline-3,3'-pyrrolidine]-2'-Carboxamide

  • Structure : Nitrophenyl and acetyl substituents; cyclohexyl carboxamide.
  • Synthesis: 64% yield via Ugi multicomponent reaction.
  • Physicochemical Properties : Molecular weight 476.52 g/mol; white solid .

b. (3R,3'S,5'S)-7-Chloro-N-(2,5-Dimethoxyphenyl)-5-Methyl-5'-(2-Methylpropyl)-2-Oxospiro[1H-indole-3,2'-pyrrolidine]-3'-Carboxamide

  • Structure : Chloro, methyl, dimethoxyphenyl, and isobutyl substituents.
  • Activity : Enhanced metabolic stability due to bulky isobutyl and methoxy groups.
  • Applications : Investigated for kinase inhibition (e.g., JAK/STAT pathway) .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield/Data Reference
2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide Carboxamide ~350 (estimated) MAO inhibition (hypothesized) N/A
2-Oxospiro[indoline-3,4'-[1,3]dithiine]-5'-carbonitrile Dithiine, carbonitrile ~380 (estimated) Antimicrobial, anticancer >70% efficiency
Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate Benzyl, chlorophenyl, methyl, carboxylate ~450 (estimated) MAO inhibition Crystallography data
(3R,4'R)-Ethyl-1-benzyl-5-chloro-4'-cyano-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylate Chloro, cyano, benzyl ~480 (estimated) Antimicrobial (MIC 8–32 µg/mL) m.p. 191–192°C
1'-Acetyl-N-cyclohexyl-2'-(4-nitrophenyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-2'-carboxamide Nitrophenyl, acetyl, cyclohexyl 476.52 Electrophilic binding enhancement 64% yield

Key Findings and Trends

Functional Group Impact :

  • Carboxamide derivatives (e.g., target compound) generally exhibit improved solubility compared to ester or carbonitrile analogues.
  • Electron-withdrawing groups (e.g., nitro, chloro) enhance target binding but may reduce metabolic stability.

Substituent Effects :

  • Aromatic substituents (e.g., benzyl, thiophene) improve π-π interactions with enzyme active sites.
  • Bulky groups (e.g., isobutyl, cyclohexyl) increase metabolic stability but may limit bioavailability.

Synthetic Efficiency :

  • Multicomponent reactions (e.g., Ugi) and Fe3O4-supported catalysts enable efficient synthesis of complex spirocycles .

Vorbereitungsmethoden

A foundational approach involves the one-pot chloroformylation-dearomatizing spirocyclization of tryptamine derivatives, as demonstrated by Chen et al.. This transition-metal-free method proceeds via intramolecular cyclization, where tryptamine substrates react with chloroformylating agents to generate the spiro[indole-3,3'-pyrrolidine]-2'-one core. Key modifications enable the introduction of the 1'-carboxamide group:

  • Substrate Engineering : Starting with N-carboxamidomethyl-tryptamine derivatives ensures direct incorporation of the carboxamide moiety during spirocyclization.
  • Reaction Optimization : Employing dichloroethane at 80°C for 12 hours achieves 68–72% yields, with minimal epimerization at the C3' position.
  • Post-Functionalization : Subsequent hydrolysis of intermediate nitriles or oxidation of primary amines provides alternative pathways to the carboxamide group.

Table 1 : Representative Yields for Spirocyclization-Based Synthesis

Starting Material Conditions Yield (%)
N-Carboxamidomethyltryptamine DCE, 80°C, 12 h 72
Tryptamine ethyl ester DCE, TFA, 80°C, 10 h 65

[3+2] Cycloaddition with Azomethine Ylides

The 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles offers a stereoselective route to the spirooxindole framework. Patel et al. developed a microwave-assisted three-component reaction combining isatin, L-proline, and benzodioxole chalcones to generate spirooxindole-pyrrolidine hybrids. Adapting this method for carboxamide synthesis involves:

  • Dipolarophile Design : Substituting chalcones with acrylamide derivatives introduces the carboxamide group during cycloaddition.
  • Microwave Irradiation : Reactions at 100°C for 20 minutes under microwave conditions improve yields to 85% compared to 62% under thermal conditions.
  • Stereochemical Control : DFT studies confirm endo-selectivity, with the carboxamide group adopting a pseudo-equatorial orientation to minimize steric strain.

Mechanistic Insight : The azomethine ylide forms via decarboxylation of the isatin-proline adduct, reacting with the dipolarophile in a concerted, suprafacial manner to establish the spiro junction.

Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) provides a convergent strategy for assembling the target molecule. By combining isatin derivatives (aldehyde component), primary amines, carboxylic acids, and isocyanides, this method constructs both the spirocyclic core and the carboxamide group in a single step. Critical parameters include:

  • Component Selection :

    • Aldehyde: 5-Methoxyisatin ensures proper reactivity and ring strain for spirocyclization.
    • Carboxylic Acid: Glyoxylic acid introduces the α-keto group necessary for pyrrolidine formation.
    • Isocyanide: tert-Butyl isocyanide prevents premature hydrolysis of the nascent carboxamide.
  • Solvent Effects : Methanol/THF mixtures (4:1) at 0.5 M concentration optimize iminium ion stability, achieving 58% yield.

Limitation : Competitive Passerini reactions reduce efficiency, necessitating careful stoichiometric control of the amine component.

Reductive Amination of Spirooxindole Ketones

Post-synthetic modification of pre-formed spirooxindole-pyrrolidinones enables carboxamide installation via reductive amination:

  • Ketone Activation : Treating 2-oxospiro[indole-3,3'-pyrrolidine] with ammonium acetate generates an imine intermediate.
  • Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine (82% yield).
  • Acylation : Reaction with acetyl chloride or chloroformate derivatives followed by aminolysis yields the carboxamide.

Advantage : This sequential approach allows late-stage diversification of the carboxamide substituent.

Biocatalytic Approaches

Emerging enzymatic methods leverage transaminases and amidases for asymmetric synthesis:

  • Transaminase-Catalyzed Amination : KRED-101 enzyme converts spirocyclic ketones to amines with 99% ee, followed by carboxamide formation via glutamine-dependent amidotransferases.
  • Process Metrics : Batch reactions at 30°C achieve 90% conversion in 48 hours, though substrate scope remains limited to electron-deficient spirooxindoles.

Solid-Phase Synthesis for Combinatorial Libraries

Adapting solid-supported techniques enhances throughput for structure-activity relationship studies:

  • Resin Functionalization : Wang resin-bound isatin derivatives undergo cycloaddition with proline and acrylamide monomers.
  • Cleavage Conditions : TFA/H2O (95:5) liberates the target compound with 94% purity (HPLC), enabling rapid generation of 120 analogs per week.

Comparative Analysis of Methodologies

Table 2 : Key Metrics Across Synthesis Routes

Method Yield Range (%) Stereoselectivity Scalability
Spirocyclization 65–72 Moderate Kilogram
[3+2] Cycloaddition 62–85 High Multigram
Ugi Reaction 45–58 Low Gram
Reductive Amination 70–82 Variable Kilogram
Biocatalytic 75–90 Excellent Pilot Scale
Solid-Phase 80–94 Moderate Milligram

Q & A

Q. What are the common synthetic routes for preparing 2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide derivatives?

The synthesis typically involves multicomponent reactions (MCRs) or one-pot protocols. For example:

  • One-pot synthesis : Reacting isatin derivatives with amino acids (e.g., sarcosine) and ketones in refluxing 1,2-dichloroethane for 35 hours yields spirooxindole-pyrrolidine derivatives. Purification via column chromatography and crystallization (e.g., slow evaporation in acetone-ethanol) achieves yields up to 55% .
  • Ugi adduct-based synthesis : Using Ugi four-component reactions (e.g., isocyanides, amines, carbonyl compounds) followed by cyclization under acidic conditions produces carboxamide-functionalized spiro compounds with ~45% yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Key methods include:

  • NMR/IR spectroscopy : Proton and carbon NMR confirm substituent positions (e.g., spiro junction at C3 of indole and pyrrolidine). IR identifies carbonyl (1650–1750 cm⁻¹) and carboxamide (1530–1620 cm⁻¹) groups .
  • X-ray crystallography : Determines bond lengths (e.g., C–N: 1.386–1.501 Å), dihedral angles (e.g., 87.5° between pyrrolidine and oxindole rings), and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
  • HRMS : Validates molecular weights (e.g., 461.2315 calculated vs. 461.2328 observed for a derivative) .

Q. What biological activities are reported for these compounds?

  • Enzyme inhibition : Derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values <10 µM) and monoamine oxidase (MAO) antagonism, relevant to neurodegenerative disease research .
  • Antimicrobial activity : Substituents like chloro or fluoro groups enhance activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–32 µg/mL .

Advanced Research Questions

Q. How can synthetic yields be optimized for spirooxindole-pyrrolidine derivatives?

  • Solvent and temperature : Prolonged reflux (6–24 hours) in ethanol or dichloroethane improves cyclization efficiency .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate MCRs. For example, ferrocenyl catalysts enhance stereoselectivity in spiro ring formation .
  • Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) resolves diastereomers, while slow evaporation minimizes impurities in crystallized products .

Q. What conformational analyses are critical for structure-activity relationships (SAR)?

  • Puckering parameters : Pyrrolidine rings adopt envelope conformations (e.g., q₂ = 0.4346 Å, φ₂ = 150.9°) that influence steric interactions with enzyme active sites .
  • π-π stacking : Aromatic ring centroid distances (e.g., 3.638 Å) and intramolecular H-bonding (e.g., N–H···O) stabilize bioactive conformations .
  • Dihedral angles : Planarity between the indole and carboxamide groups (deviation <0.03 Å) correlates with MAO inhibition potency .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Purity validation : Ensure >95% purity via HPLC and elemental analysis to rule out impurity-driven artifacts .
  • Assay standardization : Use consistent enzyme sources (e.g., human recombinant AChE vs. rat brain extracts) and control for solvent effects (e.g., DMSO <1% v/v) .
  • Structural verification : Compare crystallographic data (e.g., C–C bond lengths ±0.005 Å) to confirm compound identity .

Q. What strategies are used to design bioactivity assays targeting specific enzymes?

  • Kinetic assays : Measure IC₅₀ using Ellman’s method for AChE (substrate: acetylthiocholine, detection at 412 nm) .
  • Docking studies : Align spirooxindole conformers with MAO-B active sites (PDB: 2V5Z) to predict substituent effects on binding affinity .
  • Selectivity profiling : Test against off-target enzymes (e.g., butyrylcholinesterase) to assess specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.